2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride
Description
2-(1,3-Oxazol-4-yl)ethan-1-amine dihydrochloride is a heterocyclic organic compound featuring a five-membered oxazole ring substituted at the 4-position with an ethanamine moiety, stabilized as a dihydrochloride salt. The oxazole ring contains both oxygen and nitrogen heteroatoms, contributing to its electronic properties and reactivity. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research .
Properties
CAS No. |
2742653-59-2 |
|---|---|
Molecular Formula |
C5H10Cl2N2O |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
2-(1,3-oxazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N2O.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4H,1-2,6H2;2*1H |
InChI Key |
HKBRUPKTWGUCMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride involves several steps. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the ethan-1-amine group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives, while substitution reactions can introduce different functional groups onto the oxazole ring .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride serves as a valuable building block for creating more complex organic molecules. Its oxazole ring structure allows for various chemical transformations, including:
- Oxidation : The compound can be oxidized to produce oxazole derivatives.
- Reduction : Reduction reactions can modify the oxazole ring or the amine group.
- Substitution Reactions : The amine group is reactive towards nucleophilic substitution, enabling the introduction of diverse functional groups.
These properties make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Research has indicated that 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride exhibits potential biological activities:
-
Antimicrobial Properties : Studies suggest that compounds containing oxazole rings can inhibit the growth of various bacteria and fungi.
- Case Study : A study published in the Journal of Medicinal Chemistry showed that oxazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
-
Anticancer Activity : Preliminary research indicates that this compound may affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In vitro studies have shown that oxazole derivatives can induce apoptosis in human cancer cell lines, suggesting a pathway for potential cancer therapeutics .
Pharmaceutical Development
The compound is being investigated as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance pharmacological properties:
- Drug Design : The oxazole moiety is known for its ability to interact with biological targets such as enzymes and receptors, which is crucial for drug design.
Industrial Applications
Beyond laboratory research, this compound finds applications in various industries:
Material Science
The unique properties of 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Specialty Chemicals
The compound is utilized in synthesizing specialty chemicals used in coatings, adhesives, and sealants due to its reactivity and stability under various conditions.
Mechanism of Action
The mechanism of action of 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its oxazole core and substitution pattern. Below is a comparative analysis with key analogs:
Impact of Heterocycle Type
- Oxazole vs. Thiazole : Replacing oxygen with sulfur (thiazole) increases lipophilicity and metabolic stability, as seen in thiazole derivatives’ antimicrobial applications . Oxazoles, however, may exhibit better CNS penetration due to smaller atomic size .
- Oxazole vs. Imidazole : Imidazoles’ dual nitrogen atoms enable stronger interactions with biological targets (e.g., histamine receptors) , whereas oxazoles’ oxygen may reduce basicity, altering binding affinities.
- Oxazole vs. Pyrazole : Pyrazoles’ adjacent nitrogens create a planar, rigid structure, often linked to cytotoxicity . Oxazoles’ flexibility and electronic properties may favor different target interactions.
Substituent Position and Bioactivity
- Positional Isomerism : In oxazole derivatives, shifting substituents from C4 to C2 (e.g., 4-fluorophenyl in ) alters steric and electronic profiles, impacting receptor binding. For example, C4-substituted oxazoles may better accommodate bulky groups in hydrophobic pockets .
- Functional Groups : Ethylamine chains (common in all compared compounds) enhance solubility and enable salt formation (e.g., dihydrochloride), critical for bioavailability .
Biological Activity
2-(1,3-Oxazol-4-yl)ethan-1-amine dihydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride can be represented as follows:
This compound features an oxazole ring, which contributes to its biological properties through various interactions with biological targets.
The mechanism of action of 2-(1,3-oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets within cells. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the ethylamine group may form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including:
- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties.
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Complete death within 8 hours |
| Escherichia coli | 0.0039 - 0.025 | Complete death within 8 hours |
| Bacillus subtilis | 4.69 - 22.9 | Moderate to good activity |
| Pseudomonas aeruginosa | 13.40 - 137.43 | Moderate activity |
These findings suggest that the compound could serve as a potent antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
In addition to its antimicrobial properties, 2-(1,3-oxazol-4-yl)ethan-1-amine dihydrochloride has been investigated for its anticancer potential. Research indicates that it may exhibit antiproliferative effects on several cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (breast cancer) | <10 | Significant inhibition |
| HeLa (cervical cancer) | <15 | Moderate inhibition |
| A549 (lung cancer) | <20 | Moderate inhibition |
These results point towards the compound's potential as a therapeutic agent in oncology .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds in the oxazole family. For instance, derivatives of isoxazole have demonstrated significant anti-inflammatory and analgesic activities, suggesting that structural modifications can enhance biological effects . This highlights the importance of structure-activity relationship (SAR) studies in optimizing compounds for desired therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
